(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
CAS No.: 879642-82-7
Cat. No.: VC3916412
Molecular Formula: C16H13ClO3
Molecular Weight: 288.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879642-82-7 |
|---|---|
| Molecular Formula | C16H13ClO3 |
| Molecular Weight | 288.72 g/mol |
| IUPAC Name | 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19) |
| Standard InChI Key | IRCGUVJWCKSXHE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl |
Introduction
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is a cinnamic acid derivative with the chemical identifier 879642-82-7. This compound has gained attention in medicinal chemistry due to its potential as an anti-inflammatory agent and as a precursor for developing cyclooxygenase (COX) inhibitors. Its molecular structure combines functional groups that contribute to both its bioactivity and versatility in synthetic applications.
Synthesis
The synthesis of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves two main steps:
-
Etherification: Formation of the chlorobenzyl ether by reacting a phenol derivative with a chlorobenzyl halide.
-
Knoevenagel Condensation: Condensation of the resulting intermediate with malonic acid or its derivatives under basic conditions to form the acrylic acid moiety.
This synthetic route ensures high yields and purity, which are critical for pharmaceutical applications.
Mechanism of Action
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid exhibits dual mechanisms of action:
-
COX Inhibition: It acts as a precursor for COX inhibitors, reducing inflammation by blocking prostaglandin synthesis.
-
Receptor Modulation: The compound may interact with molecular targets involved in inflammatory pathways, enhancing its therapeutic potential.
Pharmacological Applications
This compound has been investigated for its role in:
-
Anti-inflammatory Therapy: Its ability to inhibit COX enzymes positions it as a candidate for treating inflammatory conditions such as arthritis.
-
Drug Development Precursor: It serves as a scaffold for the synthesis of more potent derivatives targeting specific enzymes or receptors.
Research Findings
Recent studies have highlighted the following:
-
Anti-inflammatory Potential: The compound demonstrated significant inhibition of inflammatory mediators in preclinical models.
-
Bioavailability Challenges: Its moderate solubility necessitates formulation strategies to enhance absorption and efficacy.
-
Toxicity Profile: Preliminary evaluations suggest low toxicity, but further studies are required to confirm safety for clinical use .
Future Directions
Research into (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid could focus on:
-
Developing derivatives with improved pharmacokinetics.
-
Exploring its role as an allosteric modulator in other biological pathways.
-
Conducting in vivo studies to establish therapeutic efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume